6,6-Dimethyl-4-azepanol

Übersicht

Beschreibung

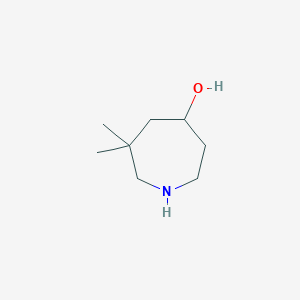

6,6-Dimethyl-4-azepanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It is a cyclic amine with a six-membered ring structure, featuring two methyl groups at the 6th position and a hydroxyl group at the 4th position

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-4-azepanol has several scientific research applications across various fields:

Analyse Chemischer Reaktionen

Common Reagents and Conditions:

Major Products Formed:

Oxidation: 6,6-Dimethyl-4-azepanone

Reduction: 6,6-Dimethyl-4-azepanol (reformed)

Substitution: Various substituted azepanols depending on the nucleophile used

Wirkmechanismus

The mechanism by which 6,6-Dimethyl-4-azepanol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would vary based on the biological system and the specific application.

Vergleich Mit ähnlichen Verbindungen

Azepan-4-ol

2,2-Dimethylazepan-4-ol

3,3-Dimethylazepan-4-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

6,6-Dimethyl-4-azepanol (C8H17NO) is a cyclic amine compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications based on available literature.

- Molecular Formula: C8H17NO

- Molecular Weight: 143.23 g/mol

- CAS Number: 56737770

- Structural Formula: This compound Structure

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with neurotransmitter systems, particularly its potential as a central nervous system (CNS) depressant. Initial studies suggest that this compound may exhibit anxiolytic and sedative properties.

Pharmacological Effects

- CNS Activity : Preliminary research indicates that this compound may act as a GABAergic agent, enhancing the inhibitory effects of GABA in the brain. This mechanism is similar to that of benzodiazepines, which are commonly used for anxiety and sleep disorders.

- Anxiolytic Properties : In animal models, compounds structurally related to this compound have shown promise in reducing anxiety-like behaviors. These findings warrant further investigation into its potential therapeutic applications in treating anxiety disorders.

Toxicity Profile

The toxicity of this compound has not been extensively studied; however, some insights can be drawn from related compounds:

- Acute Toxicity : Similar cyclic amines often exhibit moderate toxicity levels. For instance, studies on structurally analogous compounds suggest that high doses may lead to neurological disturbances.

- Reproductive Toxicity : Research on related compounds indicates potential reproductive toxicity at elevated doses. A no-observed-adverse-effect level (NOAEL) for reproductive toxicity in similar compounds has been reported at 500 mg/kg/day in rodent studies .

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Eigenschaften

IUPAC Name |

6,6-dimethylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)5-7(10)3-4-9-6-8/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXHKDCPGXNTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCNC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.